1,1-ジフルオロ-2-ヨードエタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

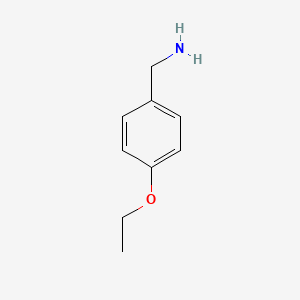

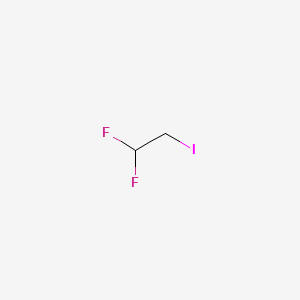

1,1-Difluoro-2-iodoethane is a chemical compound with the molecular formula C2H3F2I . It has a molecular weight of 191.95 . It is a liquid at room temperature .

Synthesis Analysis

1,1-Difluoroallenes can be synthesized in good yield from commercially available 1,1,1-trifluoro-2-iodoethane . This process involves zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates .Molecular Structure Analysis

The molecular structure of 1,1-Difluoro-2-iodoethane consists of two carbon atoms, three hydrogen atoms, two fluorine atoms, and one iodine atom . The average mass is 191.947 Da and the monoisotopic mass is 191.924744 Da .Physical And Chemical Properties Analysis

1,1-Difluoro-2-iodoethane is a liquid at room temperature . It has a density of 2.18 . The flash point is between 86.8-87/740mm .科学的研究の応用

1,1-ジフルオロアレンの合成

1,1-ジフルオロ-2-ヨードエタン: は、その独特の反応性と構造的特性により、様々な化学合成において価値がある1,1-ジフルオロアレンの合成のための出発物質として用いられます .

合成方法の開発

1,1-ジフルオロ-2-ヨードエタンを前駆体または出発物質として使用して、1,1-ジフルオロ-2-ヨードエチレンのような化合物の合成方法を開発することに焦点を当てた研究があります .

Safety and Hazards

1,1-Difluoro-2-iodoethane is classified as a warning hazard under the GHS07 pictogram . The hazard statements include H302+H312+H332;H319, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1,1-Difluoro-2-iodoethane can be achieved through a substitution reaction between 1,1-Difluoro-2-chloroethane and sodium iodide in the presence of a polar aprotic solvent.", "Starting Materials": [ "1,1-Difluoro-2-chloroethane", "Sodium iodide", "Polar aprotic solvent (e.g. DMF, DMSO)" ], "Reaction": [ "Step 1: Dissolve 1,1-Difluoro-2-chloroethane and sodium iodide in a polar aprotic solvent.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Allow the reaction mixture to cool and filter off any precipitated sodium chloride.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by distillation or recrystallization to obtain 1,1-Difluoro-2-iodoethane." ] } | |

| 598-39-0 | |

分子式 |

C2H3F2I |

分子量 |

191.95 g/mol |

IUPAC名 |

1,1-difluoro-1-iodoethane |

InChI |

InChI=1S/C2H3F2I/c1-2(3,4)5/h1H3 |

InChIキー |

LBRHUMBEGYYRBE-UHFFFAOYSA-N |

SMILES |

C(C(F)F)I |

正規SMILES |

CC(F)(F)I |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper primarily focuses on the reactions of N-haloamines with alkenes. Why is the formation of 1,1-difluoro-2-iodoethane significant in this context?

A1: While 1,1-difluoro-2-iodoethane is a minor product in the reaction of N-iodobistrifluoromethylamine with vinyl fluoride, its formation provides valuable insights into the reaction mechanism []. The presence of this compound suggests the involvement of fluoroiodoalkyl radicals, which could arise from the homolytic cleavage of the N-I bond in N-iodobistrifluoromethylamine. Understanding these side reactions and the intermediates involved is crucial for optimizing the desired reaction pathway and controlling product selectivity in N-haloamine chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。